![molecular formula C15H12O6 B140448 6,6'-Methylenebis-1,3-benzodioxol-5-ol CAS No. 78188-48-4](/img/structure/B140448.png)
6,6'-Methylenebis-1,3-benzodioxol-5-ol
Overview
Description
6,6’-Methylenebis-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.252 g/mol It is characterized by the presence of two benzodioxole rings connected by a methylene bridge, with hydroxyl groups at the 5-positions of each ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis-1,3-benzodioxol-5-ol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two benzodioxole rings. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 6,6’-Methylenebis-1,3-benzodioxol-5-ol may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature and pressure, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
6,6’-Methylenebis-1,3-benzodioxol-5-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6’-Methylenebis-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-ol: A simpler analog with a single benzodioxole ring.
6,6’-Methylenebis-1,3-benzodioxole: Lacks the hydroxyl groups present in 6,6’-Methylenebis-1,3-benzodioxol-5-ol.
Uniqueness
6,6’-Methylenebis-1,3-benzodioxol-5-ol is unique due to the presence of two benzodioxole rings connected by a methylene bridge and hydroxyl groups at the 5-positions. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
6,6'-Methylenebis-1,3-benzodioxol-5-ol (commonly referred to as MBDB) is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol. It is characterized by its unique structure, featuring two benzodioxole rings connected by a methylene bridge and hydroxyl groups at the 5-position. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of MBDB typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with formaldehyde under acidic or basic conditions. The reaction conditions—such as temperature, pH, and solvent—are crucial for optimizing yield and purity. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can further modify its biological activity.
Antioxidant Activity
MBDB has been investigated for its antioxidant properties. Antioxidants are critical in neutralizing free radicals that contribute to oxidative stress and various diseases. Studies have shown that MBDB exhibits significant scavenging activity against free radicals, which may provide protective effects against cellular damage.
Antimicrobial Activity
Research indicates that MBDB possesses notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that MBDB can effectively inhibit the growth of these pathogens.
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 40 |
Pseudomonas aeruginosa | 60 |
Anti-inflammatory Activity
MBDB has also shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that MBDB may be beneficial in treating inflammatory conditions.
Cytokine | Inhibition (%) at 10 µg/mL |
---|---|
IL-6 | 89 |
TNF-α | 78 |
Anticancer Activity
The anticancer potential of MBDB has been explored through various studies. In particular, it has been tested on cancer cell lines such as MCF-7 (breast cancer) and exhibited significant cytotoxic effects. The compound's mechanism appears to involve inducing apoptosis in cancer cells and disrupting the cell cycle.
The biological activity of MBDB is attributed to its structural features that allow it to interact with various molecular targets. The hydroxyl groups facilitate hydrogen bonding with biological molecules, influencing their activity. Moreover, MBDB's ability to modulate enzyme activities and receptor binding plays a crucial role in its therapeutic potential.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial effects of MBDB against a panel of clinical isolates. Results indicated that MBDB exhibited superior antimicrobial efficacy compared to standard antibiotics.
- Inflammation Reduction : Another investigation focused on the anti-inflammatory effects of MBDB in a mouse model of arthritis. The study found that treatment with MBDB significantly reduced joint swelling and inflammatory markers.
- Cancer Cell Apoptosis : A recent study assessed the effects of MBDB on MCF-7 cells. The findings revealed that MBDB treatment led to increased levels of apoptotic markers and decreased cell viability.
Properties
IUPAC Name |
6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMQCXVUBOIIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445846 | |
Record name | AGN-PC-0NBMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78188-48-4 | |
Record name | AGN-PC-0NBMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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